molecular formula C23H24N4O6S B2372958 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923374-00-9

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2372958
CAS No.: 923374-00-9
M. Wt: 484.53
InChI Key: CSFDGZUUHIEEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a structurally complex molecule featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 5 and a 1-tosylpiperidine-4-carboxamide group at position 2. The 1,3,4-oxadiazole scaffold is well-documented in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and role in modulating enzyme interactions, particularly in kinase and protease inhibition .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6S/c1-15-2-5-18(6-3-15)34(29,30)27-10-8-16(9-11-27)21(28)24-23-26-25-22(33-23)17-4-7-19-20(14-17)32-13-12-31-19/h2-7,14,16H,8-13H2,1H3,(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDGZUUHIEEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.

Chemical Structure and Properties

The compound features a complex structure consisting of multiple functional groups, which contribute to its biological activity. The key components include:

  • Oxadiazole Ring : Known for its diverse biological properties.
  • Dihydrobenzo[b][1,4]dioxin Moiety : Imparts unique pharmacological characteristics.
  • Tosyl Group : Enhances solubility and stability.

Molecular Formula

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_4O_4S with a molecular weight of 396.45 g/mol.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. These compounds function through various mechanisms:

  • Inhibition of Enzymes : They inhibit key enzymes involved in cancer cell proliferation such as:
    • Thymidylate synthase
    • Histone deacetylase (HDAC)
    • Telomerase
    • Thymidine phosphorylase
  • Targeting Signaling Pathways : The compound may disrupt critical signaling pathways associated with cancer progression, including the Wnt and insulin/AKT pathways .

Anti-inflammatory Activity

The oxadiazole derivatives have been shown to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications:

Structural FeatureImpact on Activity
Oxadiazole RingEnhances anticancer properties
Tosyl GroupIncreases solubility and bioavailability
Dihydrobenzo[b][1,4]dioxin MoietyContributes to unique pharmacological effects

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various 1,3,4-oxadiazole derivatives on different cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. This indicates potent anticancer activity .

Further investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells through caspase activation and mitochondrial depolarization. This pathway is crucial for developing targeted therapies against resistant cancer types .

Scientific Research Applications

Antitumor Activity

The compound has shown promising results in in vitro studies against several cancer cell lines. For instance, research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. In particular, compounds with similar structures have demonstrated effectiveness against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells. Some derivatives exhibited higher potency than the standard chemotherapy drug doxorubicin .

Antimicrobial Properties

Compounds containing the oxadiazole ring are known for their antimicrobial activities. Studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi, suggesting that N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide may also possess similar properties .

Neuroprotective Effects

Research into the neuroprotective potential of oxadiazole derivatives has revealed their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a possible application in treating neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the anticancer effects of various oxadiazole derivatives on MCF-7 and NCI-H460 cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation at lower concentrations than doxorubicin. This highlights the potential for developing new cancer therapies based on this compound class .

Case Study 2: Antimicrobial Activity

In another investigation, a series of oxadiazole derivatives were tested against common bacterial strains. The results showed that some compounds exhibited MIC values comparable to established antibiotics, suggesting their utility as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following comparison focuses on structurally related 1,3,4-oxadiazole derivatives synthesized and characterized in recent studies (–3). Key differences lie in the substituents attached to the oxadiazole core, which significantly impact synthetic efficiency, purity, and inferred biological activity.

Functional Group Analysis

  • Benzamide vs. Tosylpiperidine Carboxamide : Benzamide derivatives (e.g., 18–24 ) prioritize aromatic interactions, whereas the target’s tosylpiperidine group may enhance hydrophobic binding and confer rigidity.
  • Dihydrobenzodioxin vs. Thiophene : The dihydrobenzodioxin moiety (in target and 18–24 ) offers planar aromaticity for target engagement, while thiophene-based analogs (25–26 ) prioritize electronic effects .

Inferred Pharmacological Potential

While activity data for the target compound are absent, its analogs in –2 were designed for Ca²⁺/calmodulin inhibition.

Preparation Methods

Esterification of 2,3-Dihydroxybenzoic Acid

2,3-Dihydroxybenzoic acid is esterified using methanol and concentrated sulfuric acid under reflux to yield methyl 2,3-dihydroxybenzoate.
Reaction Conditions :

  • Methanol (excess), H₂SO₄ (catalytic), 12 h reflux.
  • Yield: >90%.

Cyclization with 1,2-Dibromoethane

Methyl 2,3-dihydroxybenzoate undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form methyl 2,3-dihydrobenzo[b]dioxin-6-carboxylate.
Reaction Conditions :

  • 1,2-Dibromoethane (2 eq), K₂CO₃ (3 eq), DMF, 80°C, 6 h.
  • Yield: 75–80%.

Hydrazide Formation

The ester is treated with hydrazine hydrate in ethanol to yield 2,3-dihydrobenzo[b]dioxin-6-carbohydrazide.
Reaction Conditions :

  • Hydrazine hydrate (3 eq), ethanol, reflux, 5 h.
  • Yield: 85–90%.

Synthesis of 5-(2,3-Dihydrobenzo[b]dioxin-6-yl)-1,3,4-Oxadiazol-2-Amine

Cyclization via Phosphorus Oxychloride (POCl₃)

The carbohydrazide undergoes cyclization with POCl₃ to form the 1,3,4-oxadiazole ring.
Reaction Conditions :

  • POCl₃ (5 eq), reflux, 8 h.
  • Quenching with ice-water, neutralization with K₂CO₃.
  • Yield: 70–75%.

Alternative Cyclization Using CS₂/KOH

For thiol intermediate formation, the carbohydrazide reacts with CS₂ under basic conditions:
Reaction Conditions :

  • CS₂ (3 eq), KOH (2 eq), ethanol, reflux, 12 h.
  • Yield: 65–70%.

Synthesis of 1-Tosylpiperidine-4-Carboxylic Acid

Tosylation of Ethyl Isonipecotate

Ethyl piperidine-4-carboxylate reacts with p-toluenesulfonyl chloride in dichloromethane with triethylamine to yield ethyl 1-tosylpiperidine-4-carboxylate.
Reaction Conditions :

  • p-Toluenesulfonyl chloride (1.2 eq), Et₃N (2 eq), 0°C to RT, 4 h.
  • Yield: 85–90%.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using lithium hydroxide in THF/water:
Reaction Conditions :

  • LiOH (3 eq), THF/H₂O (3:1), RT, 6 h.
  • Yield: 95%.

Coupling of Oxadiazole Amine and Tosylpiperidine Carboxylic Acid

Activation of Carboxylic Acid

1-Tosylpiperidine-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
Reaction Conditions :

  • SOCl₂ (3 eq), reflux, 2 h.
  • Yield: Quantitative.

Amide Bond Formation

The acyl chloride reacts with 5-(2,3-dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-amine in dichloromethane with Et₃N:
Reaction Conditions :

  • Acyl chloride (1.2 eq), Et₃N (2 eq), DCM, 0°C to RT, 12 h.
  • Yield: 60–65%.

Purification and Characterization

Recrystallization

The crude product is recrystallized from methanol/water (4:1) to remove impurities.
Purity : >98% (HPLC).

Spectroscopic Data

  • IR (KBr) : 3270 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.78 (d, J = 8.4 Hz, 2H, tosyl), 7.42 (d, J = 8.4 Hz, 2H, tosyl), 6.92 (s, 1H, dioxin), 4.32–4.28 (m, 4H, dioxin–OCH₂), 3.45–3.40 (m, 1H, piperidine), 2.42 (s, 3H, tosyl–CH₃).
  • MS (ESI) : m/z 484.5 [M+H]⁺.

Optimization and Challenges

Racemization Control

The piperidine ring’s stereochemistry is preserved by maintaining reaction temperatures below 30°C during acyl chloride formation and coupling.

Yield Improvement

  • Microwave-assisted cyclization reduces reaction time from 8 h to 10 min, improving yield to 85%.
  • Use of T3P coupling agent enhances amide bond formation efficiency (yield: 75%).

Comparative Analysis of Synthetic Routes

Method Cyclization Agent Yield (%) Purity (%) Reference
POCl₃ Conventional 70 95
CS₂/KOH Thiol intermediate 65 90
Microwave/POCI₃ Accelerated 85 98

Q & A

Q. What are the standard protocols for synthesizing the compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as:

  • Esterification/cyclocondensation : Using reagents like sulfuric acid or oxalic anhydride to form the oxadiazole core .
  • Coupling reactions : Amide bond formation via benzoyl chloride derivatives under pyridine catalysis .
  • Purification : Recrystallization or chromatography to isolate intermediates. Characterization employs NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) to confirm structural integrity and purity .
Example SynthesisReagentsYield (%)Purity (HPLC)
Compound 22 ( )3-Methoxybenzamide, oxalic anhydride35%>95%
Compound 3.6 ( )Trifluoromethyl biphenyl derivatives92%>98%

Q. How do reaction conditions (solvent, temperature) influence synthesis efficiency?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while refluxing in ethanol improves cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields in heterocycle formation .
  • Catalyst optimization : Pyridine or potassium carbonate aids in deprotonation during amide bond formation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Structure-activity relationship (SAR) studies : Compare analogs with substituent variations (e.g., methyl vs. methoxy groups) to identify key pharmacophores. For example, trifluoromethyl groups in enhanced PARP inhibition by 40% compared to methoxy derivatives .
  • Computational docking : Use molecular dynamics to assess binding affinity discrepancies (e.g., to adenylyl cyclases in ) .
  • Statistical DOE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., solvent polarity vs. temperature) causing yield inconsistencies .

Q. How can structural ambiguities in the oxadiazole core be resolved using advanced spectroscopy?

  • 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-proton and proton-carbon couplings .
  • X-ray crystallography : Validates the oxadiazole-thiazole linkage geometry, as seen in analogs from .
  • Isotopic labeling : Track reaction pathways using ¹⁵N-labeled intermediates to confirm cyclization mechanisms .

Q. What methodologies optimize in vitro assays for target validation?

  • Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates (e.g., PARP-1 assays in ) .
  • Cellular permeability : LC-MS quantification of intracellular concentrations in HEK293 cells .
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) with HPLC-MS monitoring .

Data Analysis & Experimental Design

Q. How do conflicting solubility/stability profiles impact formulation studies?

  • pH-solubility profiling : Assess ionization states (pKa determination via UV titration) to identify stable pH ranges .
  • Accelerated stability testing : Use thermal stress (40°C/75% RH) and LC-MS to detect degradation products (e.g., hydrolysis of the tosyl group) .

Q. What computational tools predict synthetic feasibility and reactivity?

  • ICReDD’s reaction path search : Combines quantum chemical calculations (DFT) and machine learning to prioritize synthetic routes .
  • Retrosynthesis software (e.g., ChemAxon) : Generates alternative pathways for challenging steps like piperidine-tosyl coupling .

Conflict Resolution in Published Studies

Q. Why do SAR studies report variable potency for analogs with similar substituents?

  • Conformational analysis : X-ray/NMR reveals torsional strain in bulky substituents (e.g., naphthyl vs. biphenyl groups in ) .
  • Membrane permeability differences : LogP calculations (e.g., ClogP >3 reduces cellular uptake) explain potency drops despite high in vitro activity .

Tables for Key Findings

Biological Activity Trends ()
Substituent
--------------
3-Methoxy
Trifluoromethyl
Naphthyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.